molecular formula C11H11N3OS B2441045 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 36231-88-6

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2441045
CAS No.: 36231-88-6
M. Wt: 233.29
InChI Key: KYHJEDVPYDGHQI-UHFFFAOYSA-N
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Description

“N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the linear formula C11H11N3OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula of C11H11N3OS and a molecular weight of 233.294 . Further structural details are not available in the retrieved literature.

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been investigated for their potential in antimicrobial and antifungal applications. A study by Sych et al. (2019) identified compounds within this group exhibiting sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates a broad-spectrum potential for therapeutic uses in combating microbial infections.

Insecticidal Activity

The synthesis of this compound derivatives has been explored for insecticidal purposes. A study by Mohamed et al. (2020) found that some derivatives showed high insecticidal activity against cotton leaf worm, highlighting the potential for agricultural applications in pest control.

Anticancer Potential

Research by Tiwari et al. (2017) explored the synthesis of this compound derivatives as potential anticancer agents. These compounds were found to exhibit promising anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy.

Photophysical Properties

The photophysical properties of this compound derivatives have been studied for potential applications in fluorescent dyes and materials. Zhang et al. (2017) synthesized a series of these derivatives and noted their large Stokes shift and solid-state fluorescence, indicating possible uses in optical materials and sensors.

Antimicrobial Activity of Derivatives

Further studies on derivatives of this compound have shown antimicrobial activity. Patel et al. (2015) synthesized novel compounds with this core structure and tested them against various bacteria and fungi, reinforcing the potential of these compounds in antimicrobial applications.

Mechanism of Action

Target of Action

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide has been studied as a potential anticancer agent and human carbonic anhydrase inhibitor . Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes, including pH regulation, ion transport, and biosynthetic reactions .

Mode of Action

The compound interacts with its targets, primarily carbonic anhydrases, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes that can have therapeutic effects .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects various biochemical pathways. For instance, it can disrupt pH regulation and ion transport, which are critical for cell survival and function . The exact downstream effects of these disruptions depend on the specific cellular context and the other biochemical pathways involved .

Pharmacokinetics

The compound’s molecular weight (233294) and linear formula (C11H11N3OS) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of this compound’s action is the inhibition of carbonic anhydrases, leading to disruptions in cellular processes . In the context of cancer, this can result in the death of cancer cells or the inhibition of their proliferation . The exact molecular and cellular effects depend on the specific type of cancer and the other biochemical pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s absorption and distribution

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-9-13-14-11(16-9)12-10(15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHJEDVPYDGHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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